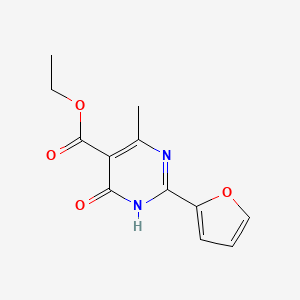![molecular formula C13H18O2 B2385473 1-[3,5-二乙基-4-(羟甲基)苯基]乙酮 CAS No. 2309468-37-7](/img/structure/B2385473.png)
1-[3,5-二乙基-4-(羟甲基)苯基]乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone is a chemical compound with the molecular formula C14H20O2. It is a white crystalline powder with a melting point of 70-72°C. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学研究应用
1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone typically involves the alkylation of 3,5-diethylphenol with ethyl bromide, followed by oxidation to introduce the ethanone group. The hydroxymethyl group is then introduced via a formylation reaction. The reaction conditions often involve the use of strong bases such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: 1-[3,5-Diethyl-4-(carboxymethyl)phenyl]ethanone.
Reduction: 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanol.
Substitution: 1-[3,5-Diethyl-4-(alkoxymethyl)phenyl]ethanone.
作用机制
The mechanism of action of 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 1-[3,5-Diethyl-4-(methoxymethyl)phenyl]ethanone
- 1-[3,5-Diethyl-4-(ethoxymethyl)phenyl]ethanone
- 1-[3,5-Diethyl-4-(carboxymethyl)phenyl]ethanone
Comparison: 1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological properties. Compared to its methoxymethyl and ethoxymethyl analogs, the hydroxymethyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities may differ due to variations in molecular interactions and pathways.
属性
IUPAC Name |
1-[3,5-diethyl-4-(hydroxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-10-6-12(9(3)15)7-11(5-2)13(10)8-14/h6-7,14H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUQWHBWEPJIQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CO)CC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
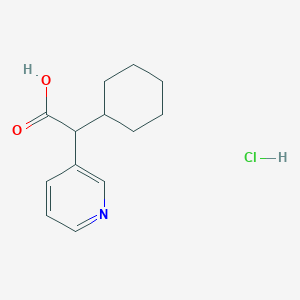
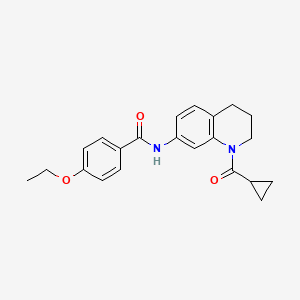
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2385395.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)
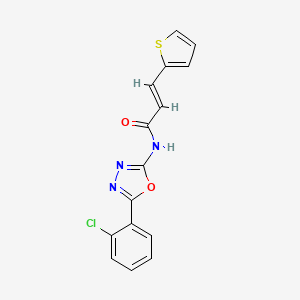
![6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)
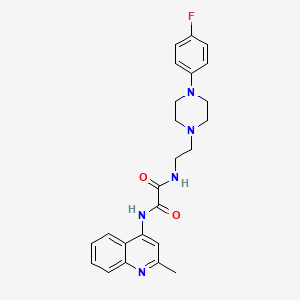
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)

